molecular formula C12H18FNO2S B1351007 N,N-Diisopropyl 4-fluorobenzenesulfonamide CAS No. 544460-63-1

N,N-Diisopropyl 4-fluorobenzenesulfonamide

Cat. No. B1351007
M. Wt: 259.34 g/mol
InChI Key: NTOPLBVWWPTGQR-UHFFFAOYSA-N
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Description

N,N-Diisopropyl 4-fluorobenzenesulfonamide is a chemical compound with the CAS Number: 544460-63-1. Its molecular weight is 259.34 and its IUPAC name is 4-fluoro-N,N-diisopropylbenzenesulfonamide12.



Synthesis Analysis

The synthesis of N,N-Diisopropyl 4-fluorobenzenesulfonamide is not explicitly mentioned in the search results. However, a related compound, N-Fluorobenzenesulfonimide (NFSi), can be synthesized by the reaction of benzenesulfonimide with fluorine3. This might provide some insight into potential synthesis routes for N,N-Diisopropyl 4-fluorobenzenesulfonamide.



Molecular Structure Analysis

The InChI code for N,N-Diisopropyl 4-fluorobenzenesulfonamide is 1S/C12H18FNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H31. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.



Chemical Reactions Analysis

Specific chemical reactions involving N,N-Diisopropyl 4-fluorobenzenesulfonamide are not mentioned in the search results. However, N-Fluorobenzenesulfonimide (NFSi) is commonly used as an electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules3. This suggests that N,N-Diisopropyl 4-fluorobenzenesulfonamide might have similar reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diisopropyl 4-fluorobenzenesulfonamide are not explicitly mentioned in the search results. However, its molecular formula is C12H18FNO2S, its average mass is 259.340 Da, and its monoisotopic mass is 259.104218 Da2.


Scientific Research Applications

Enantioselective Fluorination

N,N-Diisopropyl 4-fluorobenzenesulfonamide and its derivatives have been explored for their potential in enantioselective fluorination reactions. For example, N-fluorobenzenesulfonamide variants have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This results in the production of 3-fluoro-2-oxindoles with high yields and enantioselectivities, indicating its effectiveness as a fluorinating agent (Wang et al., 2014).

Catalyst for C–N Bond Formation

Another significant application is in the formation of C–N bonds. N-Fluorobenzenesulfonimide, a closely related compound, has been successfully used as a source of nucleophilic nitrogen or nitrogen radicals for C–N bond formation. This method showcases its utility as an efficient nitrogen source in organic synthesis (Li & Zhang, 2014).

Studies in Biochemistry

In biochemistry, the interaction of 4-fluorobenzenesulfonamide with human carbonic anhydrases has been studied using nuclear magnetic resonance spectroscopy. This research provides insights into the stoichiometry and dynamics of enzyme-inhibitor interactions, highlighting the compound's relevance in biochemical studies (Dugad & Gerig, 1988).

Electrophilic Fluorination in Organic Synthesis

N,N-Diisopropyl 4-fluorobenzenesulfonamide derivatives are used in various organic synthesis processes. For example, N-Fluorobenzenesulfonimide has been utilized in the electrophilic fluorination of indoles, leading to the synthesis of neurochemical analogs like 4-fluoroserotonin and 4-fluoromelatonin (Hayakawa et al., 1999).

Synthesis of Mirror Images of Pharmaceuticals

The compound has been instrumental in the asymmetric synthesis of pharmaceuticals. For instance, enantiomerically pure 3'-fluorothalidomide was synthesized using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide, demonstrating its application in creating mirror image forms of complex molecules (Yamamoto et al., 2011).

Safety And Hazards

Specific safety and hazard information for N,N-Diisopropyl 4-fluorobenzenesulfonamide is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available1, which would provide detailed information about the compound’s potential hazards, proper handling procedures, and safety precautions.


Future Directions

properties

IUPAC Name

4-fluoro-N,N-di(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOPLBVWWPTGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399561
Record name N,N-Diisopropyl 4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl 4-fluorobenzenesulfonamide

CAS RN

544460-63-1
Record name N,N-Diisopropyl 4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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